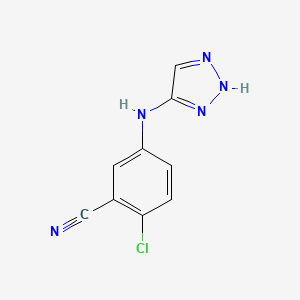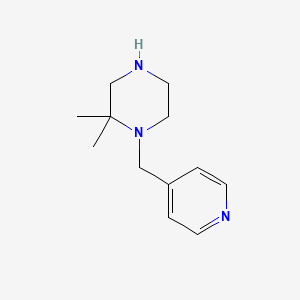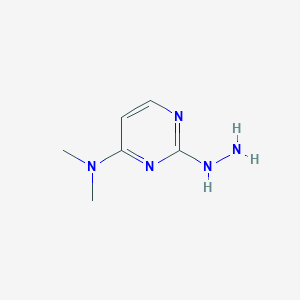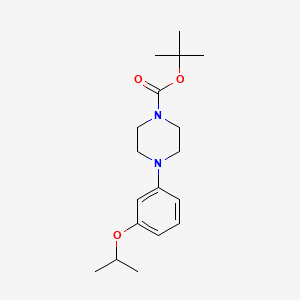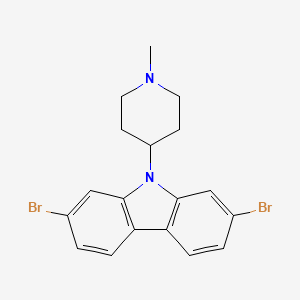
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and significant morphological stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration and subsequent reduction to form 2,7-dibromocarbazole .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various functionalized carbazole derivatives .
Applications De Recherche Scientifique
Chemistry:
In chemistry, 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Carbazole derivatives have been studied for their anti-inflammatory, antitumor, and antimicrobial properties . The presence of the 1-methylpiperidin-4-yl group may enhance the biological activity of the compound .
Industry:
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives can inhibit various enzymes and signaling pathways, leading to their observed biological effects . For example, some carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9H-carbazole: This compound is similar in structure but lacks the 1-methylpiperidin-4-yl group.
2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole: This compound has a longer alkyl chain compared to 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole.
Uniqueness:
The presence of the 1-methylpiperidin-4-yl group in this compound enhances its solubility and potentially its biological activity compared to other similar compounds . This makes it a unique and valuable compound for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C18H18Br2N2 |
|---|---|
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
2,7-dibromo-9-(1-methylpiperidin-4-yl)carbazole |
InChI |
InChI=1S/C18H18Br2N2/c1-21-8-6-14(7-9-21)22-17-10-12(19)2-4-15(17)16-5-3-13(20)11-18(16)22/h2-5,10-11,14H,6-9H2,1H3 |
Clé InChI |
QGALOKZZOGRAGA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


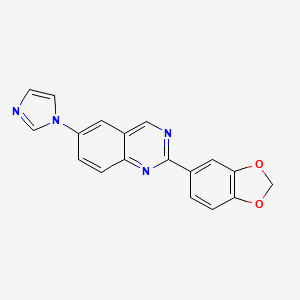
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
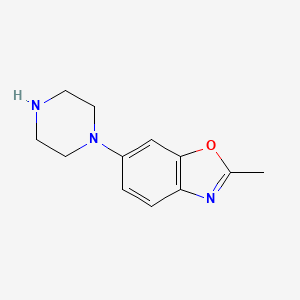
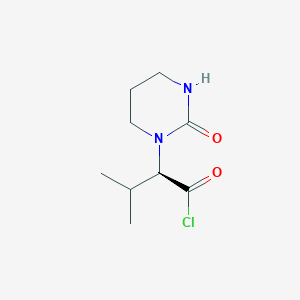
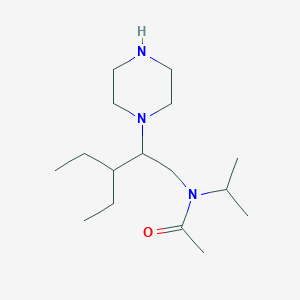
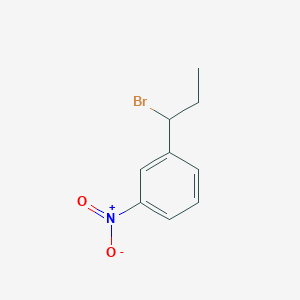

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
